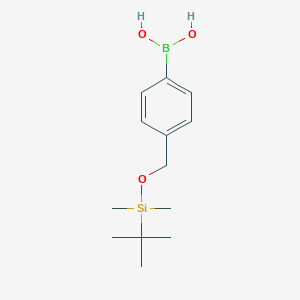

(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid

説明

(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its stability and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid typically involves the following steps:

Protection of Hydroxyl Group: The hydroxyl group of 4-hydroxybenzyl alcohol is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine to form 4-(((tert-butyldimethylsilyl)oxy)methyl)benzyl alcohol.

Borylation: The protected benzyl alcohol is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium acetate. The reaction is typically carried out in an inert atmosphere at elevated temperatures to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.

Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Phenols, quinones.

Reduction: Alcohols, alkanes.

Substitution: Alkylated or acylated derivatives.

科学的研究の応用

Suzuki-Miyaura Coupling Reactions

The boronic acid group in (4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)boronic acid is particularly valuable in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound can couple with aryl or vinyl halides in the presence of palladium catalysts, facilitating the synthesis of complex organic molecules. The tert-butyldimethylsilyl protective group enhances the stability and solubility of the compound, making it suitable for various organic transformations.

Synthesis of Aryl Compounds

This boronic acid derivative has been utilized in the synthesis of various aryl compounds, including those with biological significance. For instance, studies have shown that it can be effectively employed to prepare 2-aryl-1H-pyrrolo[2,3-b]pyridin derivatives through palladium-catalyzed cross-coupling reactions . The ability to introduce diverse functional groups via these reactions expands the utility of this compound in synthetic organic chemistry.

Enzyme Inhibition

The biological activity of this compound is primarily attributed to its capacity to form reversible covalent bonds with diols or hydroxyl groups. This property allows it to interact with various enzymes and receptors, potentially leading to inhibition of enzymatic activity or modulation of receptor functions. The sulfonyl group present in the compound enhances its binding affinity through hydrogen bonding and electrostatic interactions, which may improve its efficacy as a therapeutic agent .

Potential Therapeutic Applications

Research indicates that boronic acids exhibit a range of biological activities, including anti-cancer properties and potential use as anti-diabetic agents due to their ability to inhibit certain enzymes involved in glucose metabolism. The unique structure of this compound positions it as a candidate for further investigation in drug development .

Polymer Chemistry

Boronic acids are known for their ability to form dynamic covalent bonds with diols, which can be exploited in polymer chemistry for creating responsive materials. The incorporation of this compound into polymer matrices can lead to materials that respond to environmental stimuli such as pH or temperature changes. This property is particularly useful in developing smart materials for applications in drug delivery systems.

作用機序

The mechanism of action of (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form organopalladium intermediates, which then undergo transmetalation with organohalides to form new carbon-carbon bonds. The tert-butyldimethylsilyl group serves as a protecting group, preventing unwanted side reactions and ensuring selective reactivity.

類似化合物との比較

Phenylboronic acid: Lacks the tert-butyldimethylsilyl protection, making it less stable in certain reactions.

(4-Hydroxyphenyl)boronic acid: Contains a free hydroxyl group, which can participate in additional reactions.

(4-Methoxyphenyl)boronic acid: Features a methoxy group instead of a hydroxymethyl group, altering its reactivity.

Uniqueness: (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid is unique due to the presence of the tert-butyldimethylsilyl-protected hydroxymethyl group, which provides enhanced stability and selectivity in synthetic applications. This protection allows for more controlled and efficient reactions, particularly in complex organic syntheses.

生物活性

(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid, commonly referred to as TBDMS-phenylboronic acid, is a boronic acid derivative characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and biological activities.

Chemical Structure and Properties

The molecular formula of TBDMS-phenylboronic acid is , with a molecular weight of approximately 252.19 g/mol. The presence of the TBDMS group enhances the compound's stability and solubility in organic solvents, making it suitable for various applications in chemical synthesis and biological studies.

Biological Activities

Research indicates that boronic acids, including TBDMS-phenylboronic acid, exhibit a range of biological activities. These include:

- Enzyme Inhibition : Boronic acids are known to inhibit certain enzymes, particularly proteases and β-lactamases. Studies have shown that derivatives can effectively inhibit OXA-48 β-lactamase, a significant factor in antibiotic resistance .

- Anticancer Activity : Some boronic acids have demonstrated potential anticancer properties. For instance, compounds structurally related to TBDMS-phenylboronic acid have shown activity against various cancer cell lines, suggesting their utility in cancer therapy .

- Antidiabetic Effects : Certain studies have explored the antidiabetic potential of boronic acids, indicating that they may influence glucose metabolism and insulin signaling pathways .

The biological activity of TBDMS-phenylboronic acid is largely attributed to its ability to form reversible covalent bonds with diols, which is crucial for enzyme inhibition. The boron atom can interact with hydroxyl groups in biomolecules, facilitating the modulation of enzyme activities.

Case Studies

- Inhibition of OXA-48 β-Lactamase :

- Anticancer Activity Assessment :

- Antidiabetic Profiling :

Comparative Analysis

The following table summarizes the biological activities of TBDMS-phenylboronic acid compared to other similar compounds:

| Compound Name | Enzyme Inhibition | Anticancer Activity | Antidiabetic Activity |

|---|---|---|---|

| TBDMS-phenylboronic acid | Yes | Moderate | Yes |

| 4-Fluorophenylboronic acid | Yes | High | No |

| 4-Chlorophenylboronic acid | Moderate | Low | Yes |

特性

IUPAC Name |

[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BO3Si/c1-13(2,3)18(4,5)17-10-11-6-8-12(9-7-11)14(15)16/h6-9,15-16H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYBPELCCZPPOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633394 | |

| Record name | [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162356-89-0 | |

| Record name | [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。